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A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the peptide NBD-LLLLpY is a substrate for phosphatases due to its pre-phosphorylated

tyrosine residue (pY), it is not a direct substrate for kinase assays, which measure the addition

of a phosphate group. For a tyrosine kinase assay, the non-phosphorylated version of this

peptide, which we will refer to as NBD-LLLLY, would be the appropriate substrate. This

document provides a detailed protocol for a tyrosine kinase assay using this non-

phosphorylated, NBD-labeled peptide in a fluorescence polarization (FP) format.

The assay principle is based on the change in the tumbling rate of the NBD-LLLLY peptide

upon phosphorylation. Smaller, unphosphorylated peptides tumble rapidly in solution, resulting

in a low fluorescence polarization value. When a kinase phosphorylates the peptide, it can be

chelated by metal ions or bound by specific antibodies, increasing its effective size. This larger

complex tumbles more slowly, leading to a higher fluorescence polarization signal. The

increase in fluorescence polarization is directly proportional to the kinase activity.

Experimental Protocols
Principle of the NBD-LLLLY Fluorescence Polarization
Kinase Assay
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The core of this assay is the detection of the phosphorylation of the NBD-LLLLY substrate by a

specific tyrosine kinase.

Reaction Initiation: The kinase reaction is initiated by mixing the tyrosine kinase, the NBD-

LLLLY substrate, and ATP.

Phosphorylation: The kinase transfers the terminal phosphate group from ATP to the tyrosine

residue on the NBD-LLLLY peptide.

Detection: A "Stop & Detect" buffer containing a divalent cation (e.g., Mg²⁺ or a specific

phosphopeptide binding agent) is added. This agent selectively binds to the newly formed

phosphorylated peptide (NBD-LLLLpY).

Signal Reading: The binding of the phosphorylated peptide to the detection agent results in a

significant increase in the molecular size of the fluorescent molecule. This slows its rotation

in solution, causing an increase in the measured fluorescence polarization.

This homogeneous, "mix-and-read" format is highly amenable to high-throughput screening

(HTS) for kinase inhibitors.

Materials and Reagents
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

Enzyme: Purified tyrosine kinase of interest.

Substrate: NBD-LLLLY (non-phosphorylated peptide). A stock solution of 1 mM in DMSO is

recommended.

ATP: A stock solution of 10 mM in kinase buffer.

Test Compounds: Potential kinase inhibitors dissolved in DMSO.

Stop & Detect Buffer: Kinase buffer containing 20 mM EDTA and a phosphopeptide detection

reagent (e.g., a specific antibody or a metal-ion chelate).

Microplates: Black, low-volume 384-well microplates are recommended to minimize

background fluorescence.
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Plate Reader: A microplate reader capable of measuring fluorescence polarization with

appropriate excitation and emission filters for the NBD fluorophore (Excitation ≈ 465 nm,

Emission ≈ 535 nm).

Step-by-Step Assay Protocol
Reagent Preparation:

Prepare a 2X kinase/substrate solution by diluting the tyrosine kinase and NBD-LLLLY

substrate to twice the final desired concentration in kinase buffer.

Prepare a 2X ATP solution by diluting the 10 mM ATP stock to twice the final desired

concentration in kinase buffer.

For inhibitor studies, prepare serial dilutions of the test compounds in DMSO, and then

dilute them into the kinase buffer.

Assay Procedure:

Add 5 µL of the test compound solution or DMSO (for control wells) to the wells of the 384-

well plate.

Add 10 µL of the 2X kinase/substrate solution to each well.

Incubate for 10-15 minutes at room temperature to allow for any inhibitor binding.

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

Incubate the plate at room temperature (or 30°C) for the desired reaction time (e.g., 60-

120 minutes). The optimal time should be determined in preliminary experiments to ensure

the reaction is in the linear range.

Terminate the reaction by adding 10 µL of the "Stop & Detect" buffer to each well.

Incubate for an additional 30 minutes at room temperature to allow the detection reaction

to stabilize.

Measure the fluorescence polarization on a suitable plate reader.
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Data Presentation
Quantitative data from the kinase assay should be recorded and analyzed to determine

enzyme activity and inhibitor potency.

Table 1: Typical Reagent Concentrations for NBD-LLLLY
Kinase Assay

Reagent Stock Concentration Final Concentration

Tyrosine Kinase 100 nM 1-10 nM

NBD-LLLLY Substrate 1 mM 100-500 nM

ATP 10 mM 10-100 µM (approx. Km)

MgCl₂ 1 M 10 mM

Test Inhibitor 10 mM 0.1 nM - 100 µM

DMSO 100% ≤ 1%

Table 2: Example Data for a Known Kinase Inhibitor
Inhibitor Concentration
(nM)

Fluorescence Polarization
(mP)

% Inhibition

0 (No Inhibition) 250 0

0.1 245 2.5

1 220 15

10 150 50

100 85 82.5

1000 75 87.5

No Enzyme Control 70 100

Data can be used to calculate the IC₅₀ value of the inhibitor.
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Click to download full resolution via product page

Caption: Workflow for the NBD-LLLLY Fluorescence Polarization Kinase Assay.

Signaling Pathway Example: Receptor Tyrosine Kinase
(RTK) Activation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12407479?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Intracellular Signaling

Receptor Tyrosine
Kinase (RTK)

GRB2

Binds pY

SOS

RAS

RAF

MEK

ERK

Transcription
Factor

Phosphorylation

Ligand

Binding &
Dimerization

Click to download full resolution via product page

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.
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To cite this document: BenchChem. [Application Notes and Protocols: NBD-LLLLYpY in
Kinase Activity Measurement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12407479#step-by-step-guide-for-nbd-llllpy-kinase-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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